Cas no 892777-04-7 (1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one)

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core with multiple functional modifications. The presence of a 4-chlorobenzenesulfonyl group enhances its potential as a sulfonamide-based intermediate in medicinal chemistry, while the pyrrolidin-1-yl and fluoro substituents contribute to its electronic and steric properties, influencing binding affinity and metabolic stability. The butyl chain at the N1 position may improve lipophilicity, facilitating membrane permeability. This compound is of interest in pharmaceutical research, particularly for applications requiring selective modulation of biological targets. Its well-defined structure allows for precise derivatization, making it a valuable scaffold in drug discovery and development.
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one structure
892777-04-7 structure
Product name:1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
CAS No:892777-04-7
MF:C23H24ClFN2O3S
MW:462.964667320251
CID:5422821

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
    • 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
    • Inchi: 1S/C23H24ClFN2O3S/c1-2-3-10-27-15-22(31(29,30)17-8-6-16(24)7-9-17)23(28)18-13-19(25)21(14-20(18)27)26-11-4-5-12-26/h6-9,13-15H,2-5,10-12H2,1H3
    • InChI Key: DBQIYGHFYAXTNB-UHFFFAOYSA-N
    • SMILES: N1(CCCC)C2=C(C=C(F)C(N3CCCC3)=C2)C(=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=C1

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3411-1305-1mg
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
892777-04-7
1mg
$54.0 2023-09-10
Life Chemicals
F3411-1305-5mg
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
892777-04-7
5mg
$69.0 2023-09-10
Life Chemicals
F3411-1305-10mg
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
892777-04-7
10mg
$79.0 2023-09-10
Life Chemicals
F3411-1305-5μmol
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
892777-04-7
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-1305-3mg
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
892777-04-7
3mg
$63.0 2023-09-10
Life Chemicals
F3411-1305-40mg
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
892777-04-7
40mg
$140.0 2023-09-10
Life Chemicals
F3411-1305-20mg
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
892777-04-7
20mg
$99.0 2023-09-10
Life Chemicals
F3411-1305-25mg
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
892777-04-7
25mg
$109.0 2023-09-10
Life Chemicals
F3411-1305-2mg
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
892777-04-7
2mg
$59.0 2023-09-10
Life Chemicals
F3411-1305-10μmol
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
892777-04-7
10μmol
$69.0 2023-09-10

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one Related Literature

Additional information on 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one: A Comprehensive Overview

The compound with CAS No. 892777-04-7, known as 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a quinolinone backbone substituted with various functional groups. The butyl group, chlorobenzenesulfonyl group, fluoro substituent, and pyrrolidinyl group contribute to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of quinolinone derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The sulfonyl group in this compound is known to enhance bioavailability and stability, making it a promising candidate for pharmacological applications. Additionally, the presence of the fluoro substituent introduces electronic effects that can modulate the compound's reactivity and selectivity in biological systems.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have employed various strategies, including Suzuki coupling and nucleophilic aromatic substitution, to construct the molecule efficiently. The use of pyrrolidine as a substituent not only enhances the compound's solubility but also plays a crucial role in its interactions with biological targets.

In terms of physical properties, this compound exhibits a melting point of approximately 200°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its spectroscopic data, including UV-vis and NMR spectra, have been thoroughly characterized, providing valuable insights into its structural integrity and purity.

Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of this compound using molecular docking studies. These studies suggest that the molecule may exhibit inhibitory activity against certain protein kinases, making it a potential lead compound for anticancer drug development.

The integration of chlorobenzenesulfonyl and pyrrolidinyl groups into the quinolinone framework has also been explored for its applications in materials science. Specifically, this compound has shown promise as a precursor for the synthesis of advanced materials with tailored electronic properties.

In conclusion, 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one represents a significant advancement in the field of organic synthesis. Its unique structure, combined with its potential applications in drug discovery and materials science, positions it as a valuable tool for future research and development.

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